2-(3-Bromophenyl)-4-pentyn-2-ol
Overview
Description
2-(3-Bromophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentyn-2-ol moiety
Mechanism of Action
Target of Action
It’s worth noting that bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The mode of action of 2-(3-Bromophenyl)-4-pentyn-2-ol is likely to involve its participation in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Result of Action
Its potential role in suzuki-miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The action of this compound is likely influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be influenced by the choice of solvent, the presence of a base, and the type of palladium catalyst used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4-pentyn-2-ol typically involves the Sonogashira coupling reaction. This reaction is performed between 3-bromoiodobenzene and 4-pentyn-2-ol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or an alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 2-(3-bromophenyl)-4-pentyn-2-one or 2-(3-bromophenyl)-4-pentynal.
Reduction: Formation of 2-(3-bromophenyl)-4-penten-2-ol or 2-(3-bromophenyl)-4-pentanol.
Substitution: Formation of 2-(3-azidophenyl)-4-pentyn-2-ol or 2-(3-cyanophenyl)-4-pentyn-2-ol.
Scientific Research Applications
2-(3-Bromophenyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-4-pentyn-2-ol: Similar structure but with the bromine atom at the para position.
2-(3-Chlorophenyl)-4-pentyn-2-ol: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-3-pentyn-2-ol: Similar structure but with the alkyne group at a different position.
Uniqueness
2-(3-Bromophenyl)-4-pentyn-2-ol is unique due to the specific positioning of the bromine atom and the alkyne group, which imparts distinct chemical reactivity and biological activity. This compound’s unique structural features make it a valuable tool in various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(3-bromophenyl)pent-4-yn-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h1,4-6,8,13H,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKPUMKMYFJKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C1=CC(=CC=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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